5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features an azepane ring linked to an oxadiazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with thiosemicarbazide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with nucleic acids, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azepan-1-ylmethyl)isoxazole-3-carboxylic acid
- 1-(Azepan-1-ylmethyl)-3-methyl-1H-pyrazole-4-ylmethanol
Uniqueness
5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both an azepane ring and an oxadiazole ring with a thiol group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(azepan-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c14-9-11-10-8(13-9)7-12-5-3-1-2-4-6-12/h1-7H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVLUDJXAAORSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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